molecular formula C9H8N4 B13160633 6-(Pyrimidin-5-yl)pyridin-2-amine CAS No. 827589-03-7

6-(Pyrimidin-5-yl)pyridin-2-amine

Katalognummer: B13160633
CAS-Nummer: 827589-03-7
Molekulargewicht: 172.19 g/mol
InChI-Schlüssel: JUWLUSYGVKFZNS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Pyrimidin-5-yl)pyridin-2-amine is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pyrimidin-5-yl)pyridin-2-amine typically involves the formation of the pyrimidine ring followed by its attachment to the pyridine ring. One common method involves the reaction of 2-aminopyridine with a suitable pyrimidine precursor under specific conditions. For example, a Diels-Alder reaction between a pyridine derivative and a pyrimidine derivative can be employed .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

6-(Pyrimidin-5-yl)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

6-(Pyrimidin-5-yl)pyridin-2-amine has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 6-(Pyrimidin-5-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting cellular processes such as cell division and proliferation. This inhibition can lead to the suppression of cancer cell growth .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-(Pyrimidin-5-yl)pyridin-2-amine is unique due to its dual-ring structure, which allows it to interact with multiple biological targets. This dual functionality enhances its potential as a versatile compound in medicinal chemistry .

Eigenschaften

CAS-Nummer

827589-03-7

Molekularformel

C9H8N4

Molekulargewicht

172.19 g/mol

IUPAC-Name

6-pyrimidin-5-ylpyridin-2-amine

InChI

InChI=1S/C9H8N4/c10-9-3-1-2-8(13-9)7-4-11-6-12-5-7/h1-6H,(H2,10,13)

InChI-Schlüssel

JUWLUSYGVKFZNS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NC(=C1)N)C2=CN=CN=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.